molecular formula C16H11ClO3 B1621468 (4-Chlorophenyl)(6-methoxybenzofuran-2-yl)methanone CAS No. 82158-47-2

(4-Chlorophenyl)(6-methoxybenzofuran-2-yl)methanone

Cat. No.: B1621468
CAS No.: 82158-47-2
M. Wt: 286.71 g/mol
InChI Key: XAAOXSQUIIBGNV-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(6-methoxybenzofuran-2-yl)methanone is a chemical compound with the molecular formula C16H11ClO3. It is known for its unique structure, which includes a benzofuran ring substituted with a methoxy group and a chlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(6-methoxybenzofuran-2-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 6-methoxybenzofuran in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

4-chlorobenzoyl chloride+6-methoxybenzofuranpyridine, refluxThis compound\text{4-chlorobenzoyl chloride} + \text{6-methoxybenzofuran} \xrightarrow{\text{pyridine, reflux}} \text{this compound} 4-chlorobenzoyl chloride+6-methoxybenzofuranpyridine, reflux​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(6-methoxybenzofuran-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(4-Chlorophenyl)(6-methoxybenzofuran-2-yl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as anti-tumor and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(6-methoxybenzofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(benzofuran-2-yl)methanone: Lacks the methoxy group, which may affect its biological activity.

    (4-Methoxyphenyl)(6-methoxybenzofuran-2-yl)methanone: Contains a methoxy group on the phenyl ring instead of a chlorine atom.

Uniqueness

(4-Chlorophenyl)(6-methoxybenzofuran-2-yl)methanone is unique due to the presence of both a methoxy group and a chlorophenyl group, which may contribute to its distinct biological activities and chemical properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4-chlorophenyl)-(6-methoxy-1-benzofuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-19-13-7-4-11-8-15(20-14(11)9-13)16(18)10-2-5-12(17)6-3-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAOXSQUIIBGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(O2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383930
Record name ZINC00150566
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82158-47-2
Record name ZINC00150566
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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